molecular formula C15H12N4O5S2 B2402419 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide CAS No. 326610-22-4

4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide

Cat. No.: B2402419
CAS No.: 326610-22-4
M. Wt: 392.4
InChI Key: NVTOVLYVEMZUDQ-UHFFFAOYSA-N
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Description

4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents in the treatment of diabetes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable nitrating agent.

    Urea Formation: The final step involves the reaction of the sulfonylated benzothiazole with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 1-(4-Methylbenzenesulfonyl)-3-(6-amino-1,3-benzothiazol-2-yl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Methylbenzenesulfonamide and 6-nitro-1,3-benzothiazole.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein functions.

    Medicine: Potential use as a hypoglycemic agent or in the development of new therapeutic drugs.

    Industry: Applications in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    Tolbutamide: Another sulfonylurea used as a hypoglycemic agent.

    Glibenclamide: A more potent sulfonylurea with similar applications.

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings used in various chemical and biological applications.

Uniqueness

4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide is unique due to the combination of the sulfonylurea and benzothiazole moieties, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzothiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S2/c1-9-2-5-11(6-3-9)26(23,24)18-14(20)17-15-16-12-7-4-10(19(21)22)8-13(12)25-15/h2-8H,1H3,(H2,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTOVLYVEMZUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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